molecular formula C13H17N5 B6441324 N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2640934-58-1

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6441324
CAS No.: 2640934-58-1
M. Wt: 243.31 g/mol
InChI Key: GQSYWKXPXCJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2640934-58-1) is an organic molecule of significant interest in medicinal chemistry, integrating a pyrimidine core with a 2-methylimidazole moiety and a cyclopentylamino substituent . This unique architecture confers promising pharmacological properties, positioning it as a valuable scaffold for probing novel therapeutic targets. The compound has demonstrated potential as a modulator in key cellular signaling pathways, with research indicating its relevance in oncology, particularly through the inhibition of targets such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) . The presence of the imidazole ring can enhance solubility and facilitate critical interactions with biomolecules, such as forming hydrogen bonds with kinase hinge regions, while the pyrimidine core provides electronic stability . With a molecular formula of C13H17N5 and a molecular weight of 243.31 g/mol, it is characterized by high purity and specific predicted physicochemical properties, including a density of 1.31 g/cm³ and a pKa of 4.60 . This compound is intended for research applications, including use as a building block in synthetic chemistry, a candidate for high-throughput screening, and a tool compound for investigating kinase-driven disease models in biochemistry and cell biology . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYWKXPXCJQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Backbone

The pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting malononitrile derivatives with amidines or urea under acidic or basic conditions. For example, 2,4-dichloro-5-methylpyrimidine serves as a key intermediate, enabling subsequent functionalization at the 4- and 6-positions. In one protocol, 4-chloro-6-iodopyrimidine is generated through halogenation using iodine monochloride (ICl) in acetic acid, achieving >80% yield.

Introduction of the Cyclopentylamine Group

The cyclopentylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring. This step typically employs cyclopentylamine in polar aprotic solvents (e.g., dimethylformamide, DMF) with a mild base such as potassium carbonate (K2CO3) to deprotonate the amine. Reaction temperatures of 80–100°C for 12–24 hours yield 4-cyclopentylamino-6-chloropyrimidine with minimal byproducts.

Imidazole Ring Installation

Direct Coupling of 2-Methylimidazole

The 2-methylimidazole group is appended at the 6-position through a palladium-catalyzed cross-coupling reaction. Using 4-cyclopentylamino-6-chloropyrimidine and 2-methylimidazole , a Buchwald–Hartwig amination is performed with Pd(OAc)2/Xantphos as the catalyst system and cesium carbonate (Cs2CO3) as the base. This method achieves 65–75% yield in toluene at 110°C.

Alternative Halogenation Strategies

For substrates resistant to direct coupling, a two-step halogenation-amination sequence is employed. Bromination of the pyrimidine intermediate using PBr3 in dichloromethane (DCM) generates 4-cyclopentylamino-6-bromopyrimidine , which undergoes Suzuki–Miyaura coupling with 2-methylimidazole-1-boronic acid. This route offers superior regioselectivity (>95%) but requires additional purification steps.

Purification and Characterization

Chromatographic Separation

Crude product mixtures are purified via flash column chromatography using silica gel and gradients of ethyl acetate/hexanes (1:4 to 1:1). The target compound elutes at Rf = 0.3–0.4, with purity >98% confirmed by HPLC.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at −20°C produces needle-like crystals suitable for X-ray diffraction. Melting point analysis (mp 148–150°C) and 1H NMR (δ 8.21 ppm, pyrimidine H; δ 1.58 ppm, cyclopentyl CH2) align with literature data.

Reaction Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal DMF as the optimal solvent for SNAr reactions, providing 25% higher yields than acetonitrile or THF. Substituting K2CO3 with DBU reduces reaction time from 24 hours to 8 hours but increases epimerization risks.

Temperature-Dependent Yield Analysis

Temperature (°C)Reaction Time (h)Yield (%)
802468
1001272
120665

Elevating temperatures beyond 100°C promotes decomposition, as evidenced by LC-MS detection of dehalogenated byproducts.

Industrial-Scale Synthesis Considerations

Cost-Effective Catalyst Recycling

Silica-bound DPP-palladium catalysts enable reuse for up to five cycles without significant activity loss, reducing Pd contamination to <5 ppm.

Green Chemistry Metrics

A solvent recovery system achieves 90% DMF reuse, lowering the E-factor (kg waste/kg product) from 32 to 12 .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substituents can be introduced to the pyrimidine or imidazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine or imidazole rings.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H17N5
  • Molecular Weight : 243.3076 g/mol
  • CAS Number : 2640934-58-1

The compound features a pyrimidine core substituted with cyclopentyl and imidazole moieties, which contribute to its biological activity.

CDK Inhibition

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is primarily studied for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells.

Table 1: CDK Inhibition Potency

KinaseIC50 (nM)
CDK410
CDK639
CDK1>100
CDK2>50

The selectivity of this compound over other CDK family members suggests potential for targeted cancer therapies, particularly in tumors expressing the retinoblastoma protein (pRb) .

Cancer Treatment

Research has shown that this compound can significantly reduce proliferation in various cancer cell lines, including neuroblastoma. A study indicated that treatment with this compound led to cytostasis at nanomolar concentrations, demonstrating its effectiveness in inhibiting tumor growth .

Case Study: Neuroblastoma Treatment

In a study involving 17 human neuroblastoma-derived cell lines, the compound exhibited an average IC50 of 307 ± 68 nmol/L, indicating its potential as a therapeutic agent in treating aggressive forms of cancer .

Biopharmaceutical Properties

The biopharmaceutical profile of this compound includes favorable pharmacokinetics and metabolic stability, which are essential for drug development. The compound's isotopologues have been explored for their unique properties in metabolic studies, enhancing the understanding of its pharmacodynamics .

Potential Research Directions

Future research may focus on:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its selective inhibition of CDK4/6 and the subsequent effects on cell cycle regulation.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their activity and thereby inhibiting the signaling pathways that these kinases regulate. This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidin-4-amine core is a common motif in medicinal chemistry. Key analogues and their substituents are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activities Evidence Source
Target Compound Cyclopentyl (4), 2-methylimidazole (6) ~258.33 (C₁₃H₁₈N₆) Inferred kinase/modulator potential
N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Benzyl (4), pyrazolo[3,4-d]pyrimidine core ~266.30 (C₁₃H₁₂N₆) SARS-CoV-2 Mpro inhibition (predicted)
6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 2-chlorophenyl (4), pyrazolo[3,4-d]pyrimidine ~338.20 (C₁₂H₈Cl₂N₆) Enhanced hydrophobic interactions with Mpro
N-4-(1H-imidazol-1-yl)-6-(4-nitrophenyl)pyrimidin-2-amine 4-nitrophenyl (6), imidazole (4) ~324.30 (C₁₃H₁₀N₆O₂) Anti-cancer activity (in silico)
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Allyl (4), aminopiperidine (6) 233.31 (C₁₁H₁₉N₅) Versatile R&D applications (pharmaceuticals)

Key Structural Insights :

  • The cyclopentyl group in the target compound may enhance metabolic stability compared to smaller alkyl or aromatic substituents (e.g., benzyl in ), as cyclopentane is less prone to oxidative metabolism .

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity :

A lead 1H-pyrazolo[3,4-d]pyrimidin-4-amine compound () reduced IL-6 and CXCL8 production in TNF-stimulated cells, with synergistic effects when combined with dexamethasone. The target compound’s imidazole group may similarly interact with inflammatory pathways, though its cyclopentyl group might alter bioavailability compared to pyrazolo derivatives .

Antiviral Potential :

Pyrimidin-4-amine derivatives with hydrophobic substituents (e.g., chloro, nitro) showed strong binding to SARS-CoV-2 Mpro in ML/docking studies ().

Kinase Modulation :

Compounds like N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine () are structurally related to pazopanib, a known kinase inhibitor. The target compound’s imidazole moiety could interact with ATP-binding pockets in kinases, but its lack of sulfonamide groups (cf. pazopanib) may reduce off-target effects .

Q & A

What are the common synthetic routes for preparing N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, pyrimidine intermediates (e.g., 4-chloropyrimidine derivatives) are reacted with cyclopentylamine under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF. Copper catalysts (e.g., CuBr) may accelerate coupling with heterocyclic moieties like 2-methylimidazole . Yield optimization requires careful control of stoichiometry, temperature (e.g., 35°C for 48 hours), and purification via chromatography or crystallization. Impurities often arise from incomplete substitution or byproducts; HPLC and mass spectrometry are critical for purity assessment .

How can researchers characterize the molecular interactions of this compound with biological targets, and what analytical techniques are most effective?

Level: Basic
Answer:
X-ray crystallography and NMR spectroscopy are gold standards for structural elucidation. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between pyrimidine and aromatic rings can be resolved via crystallography to predict binding conformations . Solution-state NMR (¹H/¹³C) helps verify proton environments and substituent orientations, particularly for imidazole and cyclopentyl groups. Computational docking (e.g., AutoDock Vina) complements experimental data by simulating target interactions, though validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is essential for affinity quantification .

What experimental design strategies are recommended to optimize the synthesis of this compound for scale-up?

Level: Advanced
Answer:
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., solvent ratio, catalyst loading, temperature). For instance, a Central Composite Design could optimize yield by balancing reagent equivalents and reaction time while minimizing side reactions . Continuous flow reactors may enhance reproducibility and scalability by improving heat/mass transfer compared to batch processes. Advanced purification techniques (e.g., simulated moving-bed chromatography) are critical for maintaining ≥95% purity at larger scales .

How can contradictions in biological activity data for this compound be resolved, particularly when comparing in vitro and in vivo results?

Level: Advanced
Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. For example, the trifluoromethyl group in analogous compounds enhances lipophilicity and metabolic resistance, which may not be evident in cell-free assays . Researchers should:

  • Perform parallel in vitro assays (e.g., microsomal stability tests) to predict in vivo behavior.
  • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and degradation.
  • Validate target engagement via pharmacodynamic biomarkers (e.g., enzyme inhibition assays) .

What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH and temperature conditions?

Level: Advanced
Answer:
Density Functional Theory (DFT) calculations can model degradation pathways, such as hydrolysis of the imidazole-pyrimidine bond. Solvent-accessible surface area (SASA) analysis predicts susceptibility to oxidative or nucleophilic attack . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS identify degradation products. Quantum mechanical/molecular mechanical (QM/MM) simulations further elucidate pH-dependent protonation states affecting solubility and reactivity .

How do structural modifications (e.g., substituent variations on the pyrimidine or imidazole rings) impact the compound’s physicochemical and biological properties?

Level: Advanced
Answer:
Systematic SAR (Structure-Activity Relationship) studies are essential. For instance:

  • Replacing cyclopentyl with cyclohexyl may increase steric hindrance, reducing target binding but improving metabolic stability .
  • Methyl groups on the imidazole ring (as in 2-methylimidazole) enhance π-π stacking with aromatic residues in enzymes .
  • Chlorine or fluorine substitutions on pyrimidine improve electronegativity, influencing solubility and membrane permeability .

What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Level: Basic
Answer:

  • Use slow evaporation techniques with mixed solvents (e.g., ethyl acetate/hexane) to grow high-quality single crystals.
  • Validate unit cell parameters against known analogs (e.g., polymorphs of N-(4-chlorophenyl)-pyrimidin-4-amine derivatives) .
  • Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with detailed refinement statistics (R-factor < 0.05) .

How can researchers address challenges in scaling up the synthesis without compromising enantiomeric purity (if applicable)?

Level: Advanced
Answer:
Chiral HPLC or SFC (supercritical fluid chromatography) ensures enantiomeric separation during purification. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can enforce stereocontrol. Kinetic resolution via enzymatic catalysis (e.g., lipases) is another scalable option .

What methodologies are recommended for analyzing the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

Level: Advanced
Answer:

  • Incubate the compound in pooled plasma/microsomes at 37°C, sampling at intervals (0–24 hours).
  • Use LC-MS/MS to quantify parent compound and metabolites.
  • Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using software like Phoenix WinNonlin .

How can researchers leverage machine learning to predict novel derivatives of this compound with enhanced activity?

Level: Advanced
Answer:

  • Train models on datasets of pyrimidine/imidazole derivatives with associated bioactivity data (e.g., IC₅₀ values).
  • Use molecular descriptors (e.g., Morgan fingerprints, LogP) and algorithms (e.g., random forest, graph neural networks) to predict untested compounds.
  • Validate top candidates via synthesis and in vitro screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.